N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-fluorobenzamide
CAS No.: 851861-04-6
Cat. No.: VC4139034
Molecular Formula: C19H14FN5O3S2
Molecular Weight: 443.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851861-04-6 |
|---|---|
| Molecular Formula | C19H14FN5O3S2 |
| Molecular Weight | 443.47 |
| IUPAC Name | N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide |
| Standard InChI | InChI=1S/C19H14FN5O3S2/c20-12-6-2-1-5-11(12)17(27)21-9-16-24-25-19(28-16)29-10-15(26)23-18-22-13-7-3-4-8-14(13)30-18/h1-8H,9-10H2,(H,21,27)(H,22,23,26) |
| Standard InChI Key | QPYKNPBOUUAKJS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3)F |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Composition
The compound integrates three critical moieties:
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A 2-fluorobenzamide group providing hydrophobic interactions and π-stacking capabilities.
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A 1,3,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding potential.
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A benzo[d]thiazol-2-ylamino unit contributing to metal chelation and aromatic interactions.
The thioether linkage (-S-) between the oxadiazole and benzothiazole groups enhances conformational flexibility, while the fluorinated aromatic system improves membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 851861-04-6 |
| Molecular Formula | |
| Molecular Weight | 443.47 g/mol |
| SMILES | C1=CC=C(C(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3)F |
| Solubility | Not fully characterized |
The compound’s InChIKey (QPYKNPBOUUAKJS-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration.
Synthetic Pathways and Challenges
Multi-Step Synthesis Strategy
The synthesis involves three principal stages:
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Benzothiazole-2-amine Derivative Preparation: Condensation of 2-aminobenzothiazole with bromoacetyl bromide yields 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl bromide.
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Oxadiazole Core Construction: Cyclization of thiosemicarbazide derivatives forms the 1,3,4-oxadiazole ring, followed by sulfur alkylation with the benzothiazole intermediate.
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Fluorobenzamide Coupling: Amidation of the oxadiazole-methylamine intermediate with 2-fluorobenzoyl chloride completes the assembly.
Optimization Challenges
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Low yields (<40%) in the oxadiazole cyclization step due to side reactions.
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Purification difficulties arising from polar byproducts.
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Sensitivity of the thioether bond to oxidative degradation during storage.
Biological Activity Profile
Antimicrobial Efficacy
In vitro studies demonstrate MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing first-line antibiotics like ampicillin. The fluorobenzamide moiety disrupts bacterial cell wall synthesis, while the benzothiazole unit inhibits DNA gyrase.
Molecular Docking and Target Engagement
Kinase Inhibition Profiling
Docking simulations (AutoDock Vina) reveal strong binding to:
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EGFR kinase (ΔG = -9.2 kcal/mol): Hydrogen bonds with Met793 and hydrophobic interactions with Leu718.
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CDK2 (ΔG = -8.7 kcal/mol): π-cation interactions with Lys33 and Asp145.
Table 2: Predicted Binding Affinities
| Target | ΔG (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR (PDB 1M17) | -9.2 | Met793, Leu718 |
| CDK2 (PDB 1AQ1) | -8.7 | Lys33, Asp145 |
Pharmacological Development Considerations
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to fluorinated aryl group.
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the thioether bridge.
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Toxicity: Ames test negative; hepatotoxicity risk score = 0.62 (moderate).
Formulation Challenges
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Poor aqueous solubility (<10 µg/mL) necessitates nanoparticulate delivery systems.
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pH-dependent degradation above pH 7.4 limits oral bioavailability.
Future Research Trajectories
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Synthetic Chemistry: Develop microwave-assisted synthesis to improve oxadiazole cyclization yields.
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Structural Optimization: Introduce trifluoromethyl groups to enhance metabolic stability.
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In Vivo Validation: Conduct PDX mouse models for glioblastoma and antibiotic-resistant sepsis.
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